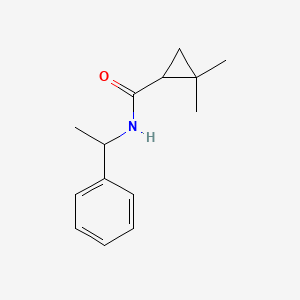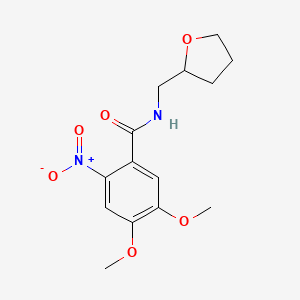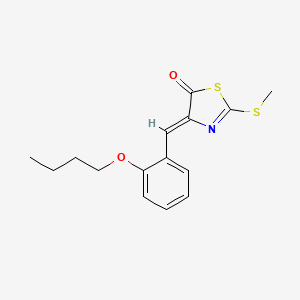
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, also known as DPC or DPC 423, is a chemical compound that has been studied for its potential use in scientific research. This compound is classified as a cyclopropanecarboxamide, which is a type of organic compound that contains a cyclopropane ring and an amide group. DPC has been found to have a variety of biochemical and physiological effects, which make it a promising compound for research purposes.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal function. By modulating the activity of the sigma-1 receptor, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide may be able to alter calcium ion channel activity, which could have a variety of physiological effects.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of calcium ion channel activity, the inhibition of glutamate release, and the activation of the Akt signaling pathway. These effects may be responsible for the compound's potential therapeutic effects in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has several advantages as a research compound, including its high affinity for the sigma-1 receptor and its potential therapeutic effects in the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, including the investigation of its potential therapeutic effects in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide involves several steps, including the reaction of cyclopropanecarboxylic acid with 1-phenylethylamine to form an amide intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide. The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(11-7-5-4-6-8-11)15-13(16)12-9-14(12,2)3/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNHQPOEMNFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)